

# comparative target analysis triclocarban triclosan PK150

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## Compound Focus: Triclocarban

CAS No.: 101-20-2

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## Comparative Target Analysis: TCC, TCS, and PK150

The following table summarizes the core quantitative data and experimental findings from key studies for a direct comparison of the three antibacterial compounds.

Feature	Triclocarban (TCC)	Triclosan (TCS)	PK150
Chemical Class	Diarylurea / bis-arylurea [1]	Diaryl ether [1]	N,N'-diaryl urea [2] [3]

| **Primary Antibacterial Target** | Demethylmenaquinone methyltransferase (MenG) [2] [3] | Enoyl-acyl-carrier-protein reductase (FabI) [3] | 1. MenG [2] [3] 2. Signal peptidase Ib (SpsB) - *overactivation* [3] | | **Spectrum of Activity (MIC<sub>90</sub> vs. MDR strains)** | **Staphylococci:** >25 µM (inactive vs. 17%) **Enterococci:** >25 µM (inactive vs. 89%) [3] | Not fully detailed in results, but known to be broad-spectrum [1] | **Staphylococci:** 0.78 µM **Enterococci:** 3.13 µM (active against all tested strains) [3] | | **Effect on Membrane Integrity** | Minimal effect on membrane permeability at MIC [3] | No effect on membrane permeability at MIC [3] | Induces moderate, concentration-dependent membrane permeabilization (likely via cell lysis) [3] | | **Endocrine Disruption Profile** | AR agonist; ERα agonist; GR antagonist; TR antagonist (in vitro) [4] | AR antagonist; ERα antagonist; GR antagonist; TR antagonist (in vitro) [4] | No endocrine data found in search

results | | **Key Regulatory Status** | Banned from OTC soaps by U.S. FDA (2016/2017) [1] [5] | Banned from OTC soaps by U.S. FDA (2016/2017) [5] | Investigational compound (pre-clinical) [2] |

## Detailed Experimental Data and Protocols

The data in the table above is derived from specific experimental methodologies. Here is a deeper dive into the key experiments and their protocols.

### Minimum Inhibitory Concentration (MIC) Assays

- **Objective:** To determine the lowest concentration of an antimicrobial that prevents visible growth of a bacterium.
- **Protocol Summary:** MIC values were determined against a panel of 100 multidrug-resistant clinical strains each of *Staphylococcus* (mainly *S. aureus*) and *Enterococcus* (mainly *E. faecium* and *E. faecalis*), including strains resistant to last-resort antibiotics. The **MIC90** refers to the minimum inhibitory concentration required to inhibit the growth of 90% of the tested strains [3].

### Target Identification and Validation

- **MenG Inhibition:** While not detailing the initial screening method, the confirmation of MenG as a target for both TCC and PK150 is based on their observed inhibitory effect on *Staphylococcus aureus* menaquinone metabolism [2] [3].
- **SpsB Overactivation Assay:**
  - **Objective:** To test if a compound stimulates the activity of signal peptidase SpsB.
  - **Protocol Summary:** A **Förster resonance energy transfer (FRET)-based peptidase assay** was employed. Native membranes of *S. aureus* containing endogenous SpsB were incubated with an artificial fluorescent substrate. The cleavage of this substrate by SpsB produces a measurable fluorescence change. In this assay, PK150 caused a clear overactivation of SpsB, while TCC showed no effect, and TCS showed only a moderate stimulatory effect [3].
- **FabI Inhibition (Ruled out for TCC):**
  - **Objective:** To confirm that TCC's primary action is not via the TCS target, FabI.
  - **Context:** It was explicitly stated that FabI inhibition, which is a confirmed mechanism for TCS [3], was ruled out for TCC [2] [3].

## Membrane Integrity Assay

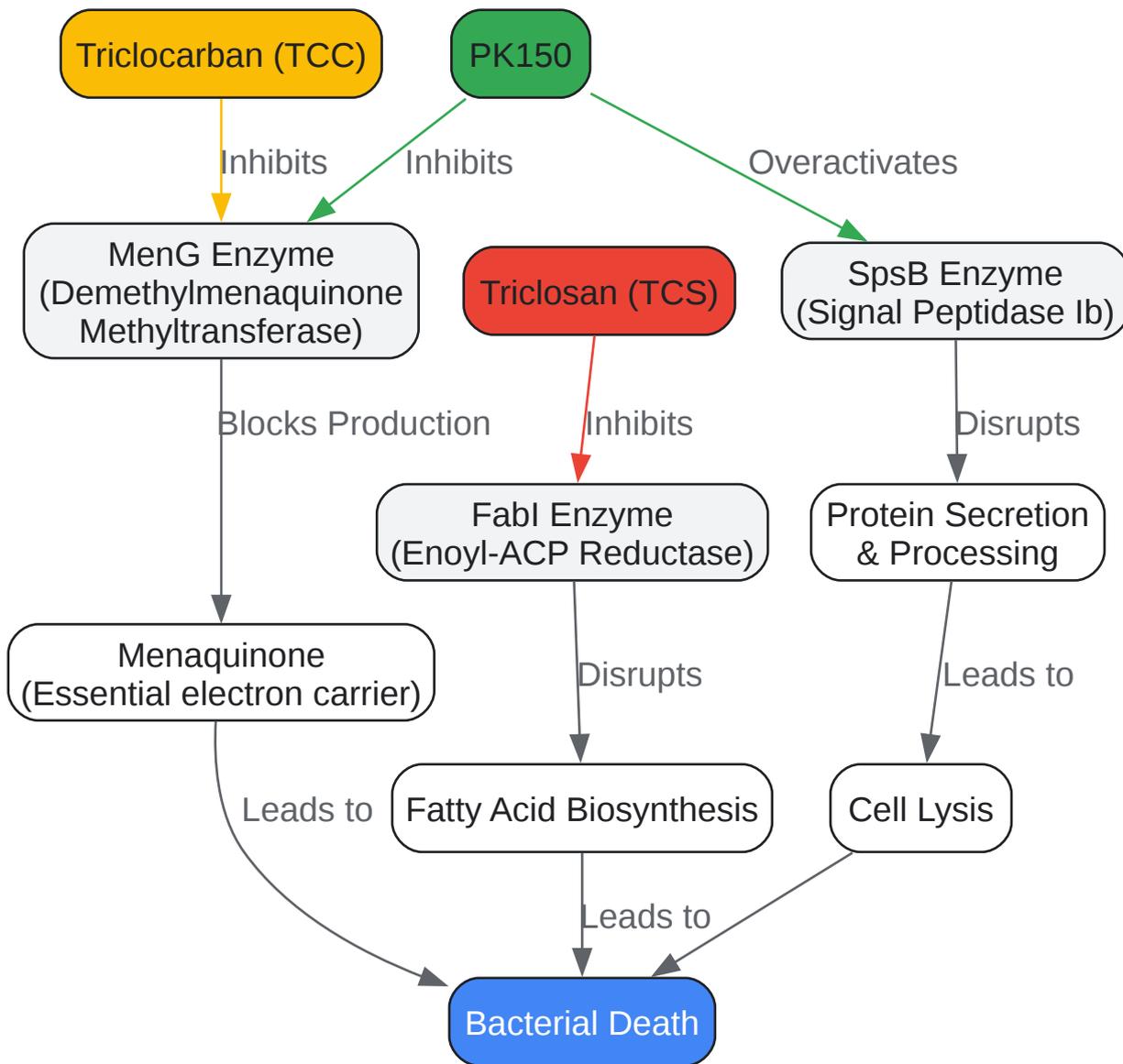
- **Objective:** To assess if compounds disrupt the bacterial cell membrane.
- **Protocol Summary:** The interaction of the dye **propidium iodide** with bacterial DNA was measured. This dye can only enter cells with compromised membranes, leading to a fluorescence increase. The detergent benzalkonium chloride served as a positive control. While PK150 showed a moderate effect, both TCC and TCS showed little to no effect at concentrations close to their MIC, indicating they do not primarily act via membrane disruption [3].

## Endocrine Disruption Profiling

- **Objective:** To screen for agonist/antagonist activity on nuclear hormone receptors.
- **Protocol Summary:** **Cell-based luciferase reporter assays** were used in specific cell lines (e.g., AR-EcoScreen, ER $\alpha$ -HeLa-9903, MDA-kb2, GH3.TRE-Luc). These cells are engineered to produce luciferase when a specific nuclear receptor (Androgen, Estrogen, Glucocorticoid, or Thyroid) is activated. A luminescence signal indicates agonist activity, while a suppression of a known hormone's signal indicates antagonist activity [4].

## Mechanism of Action and Signaling Pathways

The following diagram synthesizes the primary antibacterial mechanisms of action for TCC, TCS, and PK150 within a bacterial cell, based on the experimental data.



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This diagram illustrates the distinct and shared pathways:

- **PK150** has a dual mechanism, uniquely overactivating SpsB and sharing MenG inhibition with TCC.
- **TCC** acts primarily through MenG inhibition, without affecting SpsB or FabI.
- **TCS** operates through a separate, well-defined pathway via FabI inhibition.

## Key Conclusions for Drug Development

- **PK150's Superior Profile:** PK150 demonstrates a **broader spectrum of activity** and a **lower MIC90** against multidrug-resistant strains compared to TCC. Its **dual-target mechanism** (MenG inhibition

and SpsB overactivation) may explain this enhanced efficacy and could potentially reduce the rate of resistance development [2] [3].

- **TCC's Specificity:** While sharing the MenG target with PK150, TCC's narrower activity spectrum and lack of SpsB overactivation highlight that structural similarities do not guarantee identical mechanisms or efficacy [3].
- **Regulatory and Safety Considerations:** The **endocrine-disrupting properties** of TCC and TCS are a major liability for human use, leading to their regulatory ban in consumer products [1] [4] [5]. This underscores the importance of thorough toxicological profiling for new analogues like PK150, even as its primary antibacterial mechanism appears promising.

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## References

1. The Different Facets of Triclocarban: A Review [mdpi.com]
2. Target Comparative of Chlorinated Biphenyl Antimicrobials... Analysis [pubmed.ncbi.nlm.nih.gov]
3. Target Comparative of Chlorinated Biphenyl Antimicrobials... Analysis [pmc.ncbi.nlm.nih.gov]
4. Triclocarban, Triclosan, Bromochlorophene, Chlorophene, ... [pmc.ncbi.nlm.nih.gov]
5. Chemical Profile: Triclosan / Triclocarban - Made Safe [madesafe.org]

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